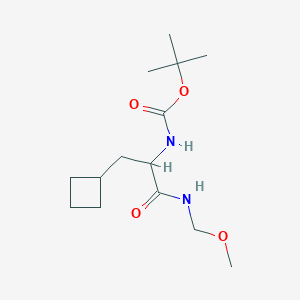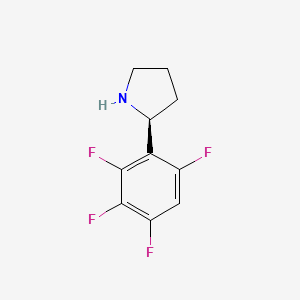
(S)-2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring attached to a tetrafluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with a tetrafluorophenyl derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Common solvents used in the synthesis include dichloromethane or tetrahydrofuran, and the reaction is usually carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the tetrafluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
(S)-2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (S)-2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine: The racemic mixture of the compound.
2-(2,3,4,6-Tetrafluorophenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine is unique due to its chiral nature and the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. The specific arrangement of these atoms allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H9F4N |
|---|---|
Poids moléculaire |
219.18 g/mol |
Nom IUPAC |
(2S)-2-(2,3,4,6-tetrafluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9F4N/c11-5-4-6(12)9(13)10(14)8(5)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m0/s1 |
Clé InChI |
JCHIECBYSGTABZ-ZETCQYMHSA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=C(C(=C(C=C2F)F)F)F |
SMILES canonique |
C1CC(NC1)C2=C(C(=C(C=C2F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanesulfinic acid](/img/structure/B12989843.png)
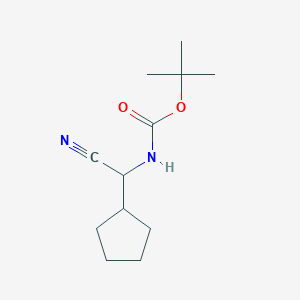
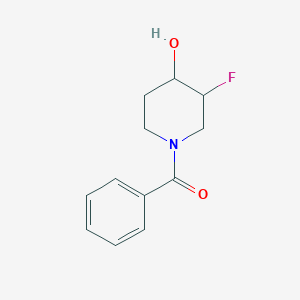
![8-Chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12989860.png)
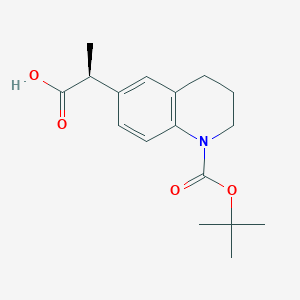
![3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-8-carboxylic acid](/img/structure/B12989870.png)

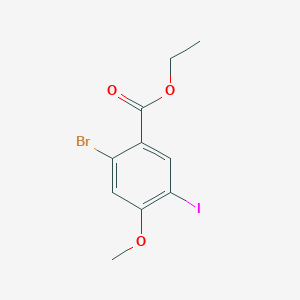
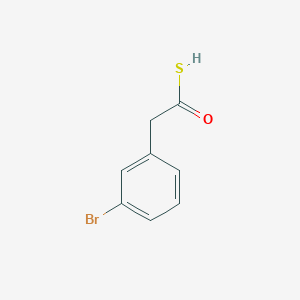
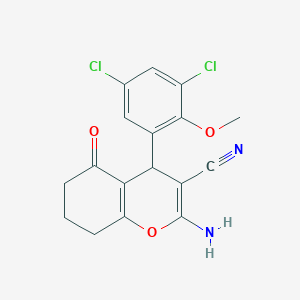
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one](/img/structure/B12989915.png)
